7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid
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Overview
Description
This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . It has a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields a related compound .Molecular Structure Analysis
The molecular structure of this compound was established based on spectral data and a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of 5-aryl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles and 2-amino-4-aryloxazoles in anhydrous medium produces mixtures of previously described 4,5-diaryl-3-hydroxy-2,2’-bipyridine-6-carbonitriles and 4,5-diaryl-2,2’-bipyridine-6-carbonitriles containing no hydroxy group on C3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been determined through various analyses. For instance, its melting point is 236–238 °C (DMF/AcOH). Its 1H NMR (400 MHz, DMSO-d6) is δ 7.49-7.55 (m, 3H, arom.), 7.63 (d, 2H, J = 6.8 Hz, arom.), 7.88 (s, 1H, CH), 12.94 (br.s, 1H, NH). Its 13C NMR (100 MHz, DMSO-d6) is δ 119.3, 121.6, 127.9, 129.9, 130.4, 136.5, 143.6, 145.7, 151.4, 166.3, 168.7 .Scientific Research Applications
Fluorescence Origin in Carbon Dots
Research has identified organic fluorophores, such as thiazolo[3,2-a]pyridine derivatives, as the primary sources of fluorescence in carbon dots. These findings are crucial for understanding the fluorescence mechanisms and improving the application of carbon dots in bioimaging and sensing technologies Lei Shi et al., 2016.
Combinatorial Chemistry for Fused Pyridine Derivatives
The Combes-type reaction has been employed to generate a library of fused pyridine-4-carboxylic acids, demonstrating the versatility of this approach in synthesizing a broad range of heterocyclic compounds with potential for further functionalization and application in medicinal chemistry D. Volochnyuk et al., 2010.
Antiallergic Activity of Benzopyrano[2,3-b]pyridines
The synthesis and evaluation of antiallergic activity of benzopyrano[2,3-b]pyridine derivatives have provided insights into the structural requirements for enhanced activity. These studies contribute to the development of new antiallergic agents with improved efficacy A. Nohara et al., 1985.
Synthesis of Oxadiazole and Triazole Derivatives
The synthesis of novel heterocyclic compounds containing the pyranopyridine moiety and their potential hypertensive activity highlight the ongoing research in discovering new therapeutic agents. These studies underscore the importance of heterocyclic chemistry in drug discovery N. Kumar et al., 2007.
Antimicrobial Activity of Triazoles
The preparation of triazoles starting from isonicotinic acid hydrazide and their antimicrobial activity screening exemplify the exploration of new compounds for antimicrobial therapy. This research is part of the broader effort to combat antibiotic resistance through novel drug development Hacer Bayrak et al., 2009.
Mechanism of Action
properties
IUPAC Name |
7-oxo-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-10-6(12(17)18)5-14-9-8(15-19-11(9)10)7-3-1-2-4-13-7/h1-5H,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPLCKBBFGDLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC3=C2NC=C(C3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid |
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